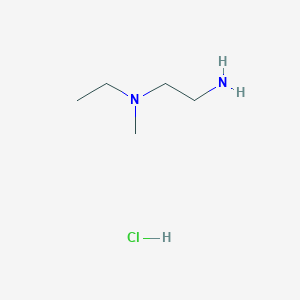

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C5H15ClN2. It is a derivative of ethylenediamine, where one hydrogen atom on each nitrogen atom is replaced by an ethyl and a methyl group, respectively. This compound is typically found as a hydrochloride salt, which enhances its stability and solubility in water.

準備方法

Synthetic Routes and Reaction Conditions

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of ethylenediamine with ethyl and methyl halides. The reaction typically proceeds under basic conditions, using a strong base like sodium hydroxide to deprotonate the amine groups, facilitating nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The reaction mixture is passed through a series of reactors where temperature, pressure, and reactant concentrations are carefully controlled. The final product is then purified through crystallization or distillation.

化学反応の分析

Types of Reactions

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Various alkylated or acylated derivatives.

科学的研究の応用

Organic Synthesis

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride serves as a reagent in organic synthesis. It is particularly useful in:

- Asymmetric Synthesis : The compound acts as a chiral auxiliary, enhancing the selectivity of reactions to produce optically active compounds. This application is crucial for synthesizing pharmaceuticals with specific biological activities .

- Ligand Formation : It forms stable complexes with transition metals, which are essential in catalysis and material science .

Biological Studies

The compound plays a significant role in biological research:

- Enzyme Inhibition Studies : It has been investigated for its potential to inhibit enzymes linked to various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on acetylcholinesterase, which is relevant for neurodegenerative conditions .

- Protein Interactions : Research indicates that it can modulate protein interactions, making it a candidate for studying protein dynamics and functions.

Industrial Applications

In the industrial sector, this compound is utilized as:

- Clay-Swelling Inhibitor : This compound effectively prevents the hydration of clay minerals during drilling operations in the oil and gas industry, thereby maintaining wellbore stability and preventing reservoir damage.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Chiral auxiliary, ligand formation | Enhances selectivity in reactions |

| Biological Studies | Enzyme inhibition, protein interaction modulation | Potential therapeutic applications |

| Industrial | Clay-swelling inhibitor | Maintains wellbore stability |

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing (R)-denopamine, a β1-receptor agonist used for treating heart failure. The reaction yielded high enantioselectivity, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed significant inhibition of acetylcholinesterase activity. This finding suggests potential applications in developing treatments for Alzheimer's disease and other neurodegenerative disorders .

作用機序

The mechanism of action of N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride depends on its application. In biological systems, it can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with various molecular targets, influencing biochemical pathways. For example, in medicinal chemistry, it may modulate the activity of enzymes or receptors, leading to therapeutic effects.

類似化合物との比較

Similar Compounds

N-Methylethylenediamine: Similar structure but lacks the ethyl group.

N-Ethylethylenediamine: Similar structure but lacks the methyl group.

Ethylenediamine: The parent compound, with no alkyl substitutions.

Uniqueness

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its solubility and reactivity compared to its unsubstituted counterparts. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

生物活性

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride is a compound with significant biological activity, particularly in the fields of organic synthesis, enzyme inhibition, and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, research findings, and applications.

This compound is a low-molecular-weight compound characterized by its amine functional groups. Its chemical structure allows for various interactions with biological molecules, making it a subject of interest in biochemical research.

Biological Activity

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The compound has been studied for its ability to interact with specific enzymes, potentially altering their activity. For example, it has been utilized in studies examining its effects on proteases and other enzyme classes involved in metabolic pathways .

Protein Interactions

The compound's structure facilitates interactions with proteins, influencing their conformation and function. This property is particularly relevant in the context of drug design, where such interactions can lead to the development of novel therapeutic agents targeting protein functions.

Case Studies

-

Enzyme Activity Modulation

A study explored the modulation of enzyme activity by this compound. Results showed that the compound could inhibit specific proteolytic enzymes by binding to their active sites, thereby preventing substrate access. This inhibition was quantitatively assessed using kinetic assays . -

Therapeutic Potential

Investigations into the therapeutic applications of this compound have shown promise in treating conditions related to enzyme dysfunction. For instance, it has been suggested as a candidate for addressing metabolic disorders caused by enzyme deficiencies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) | 174.24 | Enzyme inhibitor; stabilizer in polymer chemistry |

| N1,N1'-(Propane-1,3-diyl)bis(ethane-1,2-diamine) | 174.24 | Similar enzyme inhibition properties |

| N1,N1'-(Butane-1,4-diyl)bis(ethane-1,2-diamine) | 174.24 | Less effective than N1-Ethyl variant |

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between ethylenediamine derivatives and alkylating agents under controlled conditions to ensure purity and efficacy. Its industrial applications extend beyond biological uses; it serves as a clay-swelling inhibitor in oil drilling operations, showcasing its versatility .

特性

IUPAC Name |

N'-ethyl-N'-methylethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-3-7(2)5-4-6;/h3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSXLLLDUUDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。